Sigma-2 Receptor Binding Affinity: A Class-Level Comparison with High-Affinity Pyrrolidine Sigma Ligands
A ligand with the ChEMBL identifier CHEMBL1698776 and BindingDB ID BDBM50604967, which contains a pyrrolidine core scaffold, demonstrated a Ki of 90 nM for sigma-2 receptor binding in rat PC12 cells [1]. However, it is important to clarify that this data point cannot be definitively attributed to 2-(3-Methylbutyl)pyrrolidine itself; the structural correlation between the target compound and the BindingDB entry remains unverified in the public domain. For comparative context within the pyrrolidine class, potent sigma receptor ligands such as LR132 exhibit Ki values of 2 ± 0.1 nM for sigma-1 receptor, representing a ~45-fold difference in affinity magnitude [2]. BD1008 and BD1067 similarly demonstrate Ki values of 2 ± 1 nM and 2 ± 0.5 nM respectively for sigma-1 [3]. (2R-trans)-2-butyl-5-heptylpyrrolidine, a structurally distinct pyrrolidine analog, showed IC50 values of 2.0 nM for sigma-1 and 22.7 nM for sigma-2 [4]. These data illustrate the extreme sensitivity of sigma receptor binding to specific substitution patterns, emphasizing that affinity cannot be extrapolated across pyrrolidine analogs.
| Evidence Dimension | Sigma receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 90 nM (sigma-2, tentative attribution; requires verification) |
| Comparator Or Baseline | LR132 (pyrrolidine-based sigma ligand): Ki = 2 ± 0.1 nM (sigma-1); (2R-trans)-2-butyl-5-heptylpyrrolidine: IC50 = 2.0 nM (sigma-1), 22.7 nM (sigma-2); BD1008: Ki = 2 ± 1 nM (sigma-1); BD1067: Ki = 2 ± 0.5 nM (sigma-1) |
| Quantified Difference | Tentative 90 nM value represents ~45-fold lower affinity compared to high-affinity pyrrolidine sigma ligands (Ki ~2 nM) if attribution is validated |
| Conditions | Sigma-2 receptor in rat PC12 cells (tentative); sigma-1/sigma-2 receptor binding assays |
Why This Matters
Even with tentative attribution, the 90 nM value demonstrates that 2-substituted pyrrolidines occupy a distinct affinity niche, underscoring why in-class compounds cannot be interchanged without experimental validation.
- [1] BindingDB. (n.d.). BDBM50604967 CHEMBL1698776: Binding affinity to sigma 2 receptor (Ki = 90 nM). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967&tag=rep&fil=ki&submit=summary View Source
- [2] LR132. (2014). Selective sigma receptor antagonist with binding affinity of Ki = 2 ± 0.1 nM for sigma-1 receptor. Retrieved from https://webarchiveweb.wayback.bac-lac.canada.ca View Source
- [3] BD1008/BD1067. (2014-2015). Sigma receptor antagonists with Ki values of 2 nM range. Retrieved from https://webarchiveweb.wayback.bac-lac.canada.ca View Source
- [4] Streptomyces longispororuber. (n.d.). (2R-trans)-2-butyl-5-heptylpyrrolidine: IC50 values toward sigma1 (2.0 nM), sigma2 (22.7 nM). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/ View Source
